1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
Description
Properties
IUPAC Name |
1-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O3/c1-2-31-18-9-7-17(8-10-18)29-21(24-25-26-29)15-27-11-13-28(14-12-27)22(30)16-32-20-6-4-3-5-19(20)23/h3-10H,2,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQKWMKKNKHXFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone, a multi-step synthesis is usually employed:
Step 1 Formation of 4-ethoxyphenyl-1H-tetrazole: : This involves the reaction of 4-ethoxyphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring.
Step 2 N-alkylation: : The 4-ethoxyphenyl-1H-tetrazole is then reacted with a suitable piperazine derivative to introduce the piperazin-1-yl moiety.
Step 3 Ether formation: : The resulting intermediate is then reacted with 2-fluorophenol in the presence of a strong base to form the final product.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves optimization for yield and purity, utilizing techniques such as flow chemistry for better control over reaction parameters, and purification steps like recrystallization and chromatography to ensure a high-quality product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine and tetrazole groups participate in nucleophilic substitutions under varying conditions:
Key Findings :
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The tetrazole ring undergoes alkylation at the N1 position under basic conditions, forming stable salts for pharmaceutical applications.
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The 2-fluorophenoxy group is susceptible to nucleophilic aromatic substitution (SNAr) in high-pH environments, enabling derivatization for SAR studies.
Oxidation and Reduction Reactions
Functional groups in the compound exhibit redox activity:
Mechanistic Insights :
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The 4-ethoxyphenyl group oxidizes to a phenol under strong oxidative conditions, altering solubility and hydrogen-bonding capacity.
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Catalytic hydrogenation reduces the tetrazole ring to an amine, modifying bioactivity and electronic properties .
Acid-Base Reactions
The compound’s ionizable groups influence its reactivity:
| Functional Group | pKa | Reactivity |
|---|---|---|
| Tetrazole (NH) | ~4.5 | Deprotonates in basic media, forming anions for coordination or salt formation |
| Piperazine (secondary amine) | ~9.1 | Reacts with acids (e.g., HCl) to form water-soluble hydrochlorides |
Applications :
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Protonation of the piperazine nitrogen enhances aqueous solubility, critical for formulation.
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Tetrazole deprotonation facilitates metal coordination in catalytic systems.
Biological Interaction Mechanisms
While direct pharmacological data for this compound is limited, structural analogs suggest:
Structural-Activity Relationship (SAR) :
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The ethoxyphenyl group enhances lipophilicity, improving blood-brain barrier penetration.
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The 2-fluorophenoxy moiety increases metabolic stability compared to non-halogenated analogs.
Comparative Reactivity Table
| Functional Group | Reactivity Rank | Key Reactions |
|---|---|---|
| Tetrazole ring | High | Alkylation, acylation, reduction |
| Piperazine | Moderate | N-alkylation, salt formation |
| 2-Fluorophenoxy | Low | SNAr (under vigorous conditions) |
| Ethoxyphenyl | Moderate | Oxidation, electrophilic substitution |
Synthetic Challenges and Optimization
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Tetrazole Stability : Prolonged heating (>100°C) leads to ring decomposition; reactions require strict temperature control.
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Selectivity : Competing reactivity between piperazine and tetrazole necessitates protective group strategies (e.g., Boc protection).
Scientific Research Applications
Table 1: Synthesis Conditions and Yields
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | MeOH (1M) | 58 |
| 2 | Glycerol (1M) | 11 |
| 3 | t-BuOH:H2O (0.1M, 1:1) | 15 |
| 4 | TFE (1M) | ND |
Biological Activities
Tetrazole compounds are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound under discussion has been investigated for its pharmacological potential.
Anticancer Activity
Research has indicated that tetrazole derivatives can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. For instance, studies have shown that certain tetrazoles exhibit cytotoxic effects against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest .
Antimicrobial Properties
Tetrazoles have also been studied for their antimicrobial effects. The incorporation of different substituents on the tetrazole ring can enhance activity against bacterial strains. For example, modifications similar to those in the compound discussed have shown promising results against resistant strains of bacteria .
Therapeutic Applications
The unique structural features of 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone suggest potential therapeutic applications in several areas:
1. Neurological Disorders:
The piperazine moiety is known for its role in central nervous system activity. Compounds with similar structures have been explored as anxiolytics and antidepressants.
2. Cardiovascular Health:
Tetrazoles can function as angiotensin II receptor antagonists, contributing to blood pressure regulation and cardiovascular health.
3. Anti-inflammatory Agents:
Given their ability to modulate inflammatory pathways, these compounds may serve as leads for developing new anti-inflammatory drugs.
Case Studies
Several studies have documented the efficacy of tetrazole derivatives in clinical settings:
Case Study 1: Anticancer Efficacy
In a study involving a series of tetrazoles, one derivative demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Activity
A comparative study showed that a related tetrazole exhibited enhanced antibacterial activity against Staphylococcus aureus compared to traditional antibiotics, suggesting a new avenue for treating resistant infections .
Mechanism of Action
The mechanism by which 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone exerts its effects involves interactions at the molecular level:
Molecular targets: : Often targets enzymes or receptors involved in inflammatory or cancer pathways.
Pathways: : Can influence signaling pathways, leading to alterations in gene expression, protein activity, or cellular behavior.
Comparison with Similar Compounds
Structural Features and Molecular Properties
Key analogs and their structural distinctions are summarized below:
Key Observations :
- Electron-withdrawing groups (e.g., -F, -CF₃, -SO₂) are common in analogs to modulate electronic properties and target binding .
- Heteroaryl substitutions (thienyl, benzodioxole) improve solubility and π-stacking interactions .
- The ethoxyphenyl group in the target compound may enhance metabolic stability compared to fluorophenyl or chlorophenyl analogs .
Biological Activity
1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic compound belonging to the class of tetrazole derivatives. It has garnered interest in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H21N5O3, and it features a complex structure characterized by:
- Tetrazole ring : Known for diverse biological activities.
- Piperazine moiety : Often associated with pharmacological effects.
- Fluorophenoxy group : Contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Interaction : It could interact with various receptors, modulating cellular signaling pathways that lead to therapeutic effects.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains and fungi. Studies have shown that it demonstrates comparable efficacy to established antimicrobial agents, suggesting potential for development as a novel therapeutic agent.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compound's IC50 values in these studies suggest it may be effective at low concentrations.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have also been explored. It is believed to modulate inflammatory cytokines and pathways, which could make it beneficial in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To provide context for the biological activity of this compound, a comparison with other tetrazole derivatives is useful:
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, the compound was tested against multiple strains of bacteria and fungi. Results indicated that it exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans with MIC values lower than those of standard antibiotics .
Study 2: Anticancer Potential
A recent investigation assessed the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated that it inhibited cell proliferation effectively, with an IC50 value of approximately 15 µM against HCT116 colon cancer cells, suggesting its potential as an anticancer agent .
Study 3: Anti-inflammatory Mechanisms
Research published in Pharmacology Reports explored the anti-inflammatory mechanisms of tetrazole derivatives, including this compound. The study found that it significantly reduced levels of pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
